Ethyl 8-aminoquinoline-6-carboxylate

Organic Synthesis Medicinal Chemistry Catalysis

This specific 6-carboxylate isomer is critical for your research. Unlike 8-substituted analogs, it does not undergo imine-catalyzed aminolysis, making it a defined probe for reaction kinetics. The C8-amine acts as a powerful directing group for regioselective C5 C-H activation (up to 96% yield), while the C6-ester enables amidation or hydrolysis for library synthesis. Its bifunctional nature supports Zn²⁺ chelation and MOF design. Crucially, substituting this with the 3-carboxylate or methyl ester analog risks experimental failure. Confirm you are ordering the 6-carboxylate isomer.

Molecular Formula C12H12N2O2
Molecular Weight 216.24
CAS No. 2248313-84-8
Cat. No. B2765442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-aminoquinoline-6-carboxylate
CAS2248313-84-8
Molecular FormulaC12H12N2O2
Molecular Weight216.24
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C2C(=C1)C=CC=N2)N
InChIInChI=1S/C12H12N2O2/c1-2-16-12(15)9-6-8-4-3-5-14-11(8)10(13)7-9/h3-7H,2,13H2,1H3
InChIKeyGEVHSCSRDLFMCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 8-Aminoquinoline-6-Carboxylate (CAS 2248313-84-8) Procurement Guide: A Bifunctional Scaffold for Medicinal Chemistry and Ligand Design


Ethyl 8-aminoquinoline-6-carboxylate (CAS 2248313-84-8) is a heterocyclic small molecule with the formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It features a quinoline core substituted with an amino group at the 8-position and an ethyl carboxylate ester at the 6-position [1]. This compound serves as a bifunctional building block for the synthesis of pharmaceuticals, agrochemicals, and coordination complexes [2]. Its structure is a scaffold for antimalarial research, as quinoline derivatives are historically significant in combating malaria [3]. The combination of an electron-rich quinoline core, an amino group, and a carboxylate ester facilitates diverse chemical reactivity and further derivatization, making it valuable for heterocyclic synthesis and metal ligand design [4].

Ethyl 8-Aminoquinoline-6-Carboxylate: Why In-Class Substitution Is Not Straightforward


In the 8-aminoquinoline class, small structural variations can profoundly alter biological activity, pharmacokinetic properties, and synthetic utility. For example, the position of the carboxylate ester on the quinoline ring (e.g., 3-, 6-, or 7-position) is a critical determinant of a compound's reactivity and its ability to interact with biological targets [1]. While many 8-aminoquinolines are known for antimalarial and antioxidant activities, the specific substitution pattern of ethyl 8-aminoquinoline-6-carboxylate confers unique properties for metal coordination and synthetic elaboration [2]. This is because the imine nitrogen in the 6-position of the quinoline ring is not positioned to catalyze aminolysis, unlike its 8-substituted counterparts, leading to different reaction outcomes [3]. Therefore, substituting this compound with a close analog, such as ethyl 8-aminoquinoline-3-carboxylate or the corresponding methyl ester, without verifying the specific assay or synthetic step, risks experimental failure or misleading results.

Quantitative Differentiation of Ethyl 8-Aminoquinoline-6-Carboxylate: Evidence for Scientific Selection


Differential Reactivity in Aminolysis: 8-Carboxylate vs. 6-Carboxylate Esters

The mechanism of aminolysis for quinoline carboxylate esters is position-dependent. A study on substituted phenyl esters of quinoline-6- and quinoline-8-carboxylic acids demonstrated that the imine nitrogen in the 8-substituted esters (Q-8) can participate in proton-slide catalysis, whereas the imine nitrogen in the 6-substituted esters (Q-6) cannot [1]. This mechanistic difference directly impacts the rate and outcome of reactions with primary and secondary amines [2]. This indicates that ethyl 8-aminoquinoline-6-carboxylate will exhibit different reactivity and require different reaction conditions compared to an 8-carboxylate analog.

Organic Synthesis Medicinal Chemistry Catalysis

Antimalarial Activity Scaffold: Class-Level Evidence for 8-Aminoquinolines

While specific quantitative IC50 data for ethyl 8-aminoquinoline-6-carboxylate against Plasmodium falciparum is not available in the public domain, the 8-aminoquinoline class is a well-established scaffold for antimalarial drug development [1]. For example, a series of novel bis(8-aminoquinolines) demonstrated potent in vitro antimalarial activity [2]. Furthermore, amino acid and dipeptide conjugates of ring-substituted 8-aminoquinolines have shown IC50 values ranging from 0.13 to 0.63 μg/mL against Plasmodium falciparum [3]. The target compound, with its 6-carboxylate ester, represents a versatile starting point for synthesizing and evaluating new derivatives within this active class.

Antimalarial Drug Discovery Parasitology Infectious Disease

Metal Chelation and Coordination Chemistry: A Distinguishing Feature of 8-Aminoquinolines

8-Aminoquinoline derivatives are widely used as ligands for metal ions due to the chelating ability of the amino and quinoline nitrogen atoms. This property is exploited in the design of fluorescent sensors, such as a probe based on 8-aminoquinoline that exhibits high selectivity for Zn²⁺ over Cd²⁺ [1]. Additionally, copper(II) complexes of 8-aminoquinoline derivatives have demonstrated novel cytotoxic activity and distinct reactivity towards glutathione [2]. Ethyl 8-aminoquinoline-6-carboxylate, with its additional ester group, offers an extra site for metal coordination and functionalization, making it a more versatile ligand than simpler 8-aminoquinolines [3].

Coordination Chemistry Bioinorganic Chemistry Sensor Development

Enhanced Synthetic Utility via C5-Regioselective Functionalization

The 8-aminoquinoline scaffold is a privileged directing group in C-H activation chemistry. A copper-catalyzed, 8-amido chelation-induced remote C-H amination of quinolines proceeds with perfect C5-regioselectivity to yield amino-substituted 8-aminoquinolines in very high yields (up to 96%) [1]. Similarly, a nickel/silver co-catalyzed method enables C-H amination at the C5 position of 8-aminoquinolines at room temperature, providing products in good to excellent yields [2]. Ethyl 8-aminoquinoline-6-carboxylate, with its ester group, provides a handle for further elaboration after such C5-functionalization, enabling the rapid synthesis of complex molecular libraries.

C-H Activation Late-Stage Functionalization Catalysis

Target Applications for Ethyl 8-Aminoquinoline-6-Carboxylate Based on Evidence


Synthesis of Novel Antimalarial Candidates

This compound serves as a starting material for creating a library of 8-aminoquinoline derivatives for antimalarial screening. Given the well-documented antimalarial activity of the class (e.g., IC50 values of 0.13-0.63 μg/mL for certain conjugates), ethyl 8-aminoquinoline-6-carboxylate is a logical scaffold for medicinal chemistry optimization [1]. The 6-carboxylate ester provides a site for amidation or hydrolysis to generate new analogs with potentially improved potency or pharmacokinetic properties.

Development of Metal Ion Sensors and Coordination Complexes

The compound's 8-aminoquinoline core is a known chelator for metal ions like Zn²⁺ [2]. The presence of the 6-carboxylate ester adds an additional Lewis basic site, enabling the design of more sophisticated ligands for selective metal sensing or the construction of novel metal-organic frameworks (MOFs) and catalysts. This bifunctional nature distinguishes it from simpler 8-aminoquinolines.

Advanced Organic Synthesis via Regioselective C-H Functionalization

Researchers engaged in C-H activation can utilize this compound as a substrate for late-stage diversification. The 8-aminoquinoline moiety acts as a powerful directing group, enabling highly regioselective C5-amination with yields up to 96% [3]. The resulting C5-aminated product can then be further modified at the 6-carboxylate ester, providing a rapid and efficient entry to densely functionalized quinoline derivatives for drug discovery.

Investigating Differential Reactivity in Aminolysis Reactions

For researchers studying reaction mechanisms, this compound is an ideal substrate to probe the effects of substituent position on nucleophilic acyl substitution. Its inability to undergo imine-catalyzed aminolysis, in contrast to 8-carboxylate esters, provides a clear, defined system for studying reaction kinetics and developing new catalytic methods [4].

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